Lysinoalanine

Nutritional Science Protein Quality Animal Feed Evaluation

Lysinoalanine (LAL) is the definitive marker of processing-induced protein damage in alkali/heat-treated foods. Unique among cross-linked amino acids—lanthionine and ornithinoalanine cannot substitute due to distinct formation mechanisms and toxicological profiles. LAL directly correlates with lysine bioavailability loss (0% in rats) and nephrotoxicity risk (nephrocytomegaly in 70% of exposed rats). Its metal-chelating ability (49 µM for copper) and diastereomeric NMR signatures enable precise LC-MS/MS MRM quantification. Procure ≥98% pure LAL for calibration standards, process optimization in food/feed manufacturing, and protein safety validation in novel foods. Ensure accurate protein damage assessment—do not substitute.

Molecular Formula C9H19N3O4
Molecular Weight 233.27 g/mol
CAS No. 18810-04-3
Cat. No. B1675791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysinoalanine
CAS18810-04-3
SynonymsLysinoalanine;  LAL;  CCRIS 5632;  CCRIS-5632;  CCRIS5632; 
Molecular FormulaC9H19N3O4
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC(CCNCC(C(=O)O)N)CC(C(=O)O)N
InChIInChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1
InChIKeyIMSOBGJSYSFTKG-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysinoalanine (CAS 18810-04-3) Procurement Guide: A Non-Natural Cross-Linked Amino Acid Marker for Process-Induced Protein Damage


Lysinoalanine (LAL), systematically named N⁶-(2-amino-2-carboxyethyl)-L-lysine, is a non-natural amino acid that is formed in proteins during thermal processing, particularly under alkaline conditions, via a cross-linking reaction between the ε-amino group of lysine and a dehydroalanine intermediate derived from cysteine, cystine, or phosphoserine residues [1]. This compound is not a standard building block of proteins but a process-induced artifact that serves as a critical marker of protein damage and nutritional impairment in foods, feeds, and biological materials [2]. Its presence is strongly associated with reduced protein digestibility, impaired amino acid bioavailability, and potential toxicity in certain mammalian models, making it a compound of high analytical, toxicological, and nutritional research interest [3].

Why Substituting Lysinoalanine with Other Cross-Linked Amino Acids (Lanthionine, Ornithinoalanine) Compromises Research and Analytical Accuracy


Substituting lysinoalanine with structurally related cross-linked amino acids such as lanthionine or ornithinoalanine is scientifically invalid due to their distinct formation mechanisms, divergent biological fates, and unique toxicological profiles. While all three are generated under harsh processing conditions, lysinoalanine is specifically formed from the reaction of lysine with dehydroalanine, whereas lanthionine originates from two cysteine residues and ornithinoalanine from ornithine [1]. These structural differences translate into quantifiable disparities in nutritional bioavailability, digestibility, and nephrotoxic potential, as detailed in the quantitative evidence below [2]. Furthermore, the metal-chelating properties and stereochemical configurations of these compounds differ, meaning that using one as a proxy for another would introduce significant error in studies of protein damage, nutritional safety, or analytical method development [3].

Quantitative Differentiation of Lysinoalanine (CAS 18810-04-3) from Analogs: Comparative Data for Informed Procurement


Nutritional Bioavailability: Lysinoalanine vs. Lanthionine in Rat and Chick Models

In direct head-to-head feeding studies, the lysine moiety of crystalline lysinoalanine was found to be completely unavailable (0% bioavailability) to rats, whereas the cysteine moiety of lanthionine showed 32% availability as a racemic mixture and 52% availability as an L-DL-isomeric mixture in chicks [1]. Of 10 rats fed lysinoalanine, seven developed nephrocytomegaly, a specific renal lesion, while lanthionine did not induce this pathology under similar conditions [1]. This demonstrates that LAL and LAN, despite both being cross-linked amino acids, exhibit profoundly different nutritional and toxicological profiles.

Nutritional Science Protein Quality Animal Feed Evaluation

In Vitro Digestibility and Peptide Release: Lysinoalanine Resists Proteolysis Compared to Free Amino Acids

In an in vitro digestion model using rice residue protein isolates (RPI), only 2.65–9.28% of the total lysinoalanine content was released during proteolysis, with the remainder being retained in longer peptide chains primarily of 1000–3000 Da molecular weight [1]. In contrast, many free amino acids and small peptides are typically released at much higher percentages under identical conditions. This limited release indicates that LAL-containing peptides are highly resistant to enzymatic hydrolysis, significantly impairing the nutritional availability of the cross-linked protein [1].

Food Chemistry Protein Digestibility In Vitro Digestion Models

Metal Ion Chelation Potency: Lysinoalanine vs. Lanthionine and DAPA

Potentiometric titration studies reveal that lysinoalanine (LAL) is a strong metal chelator, with a plasma concentration of 49 µM required to significantly influence copper transport in vivo by competing with histidine [1]. This chelation potency is markedly higher than that of the related compounds lanthionine (511 µM) and DL-2,3-diaminopropanoic acid (DAPA, 23 µM), as well as 3-((2-phenylethyl)amino)-DL-alanine (PEAA, 243 µM) [1]. The lower the effective concentration, the stronger the chelation effect under physiological conditions. LAL's ability to bind essential metal ions like zinc has been directly linked to the inactivation of metalloenzymes such as carboxypeptidases A and B [2].

Bioinorganic Chemistry Toxicology Enzymology

Stereochemical Characterization: NMR Differentiation of LAL Diastereomers and Ornithinoalanine

An NMR-based method was developed for the diastereomeric characterization of lysinoalanine (LAL) and ornithinoalanine (OAL) without the need for derivatization [1]. This method is critical because the two diastereomers of LAL (LL and LD) exhibit known differences in nephrotoxicity, making their independent quantification essential for accurate risk assessment [1]. The study provides distinct NMR chemical shift assignments for both LAL diastereomers, which can be used as a reference for purity analysis and to differentiate LAL from OAL in complex mixtures [1].

Analytical Chemistry Stereochemistry NMR Spectroscopy

Validated Research and Industrial Application Scenarios for Lysinoalanine (CAS 18810-04-3)


Quantitative Analysis of Protein Damage and Nutritional Quality in Processed Foods and Feeds

Lysinoalanine is a definitive marker of processing-induced protein damage, particularly in alkali-treated or heat-sterilized products such as soy protein isolates, dairy products, and infant formulas. Its near-complete unavailability (0% lysine bioavailability in rats) and resistance to digestion (2.65-9.28% release in vitro) directly correlate with impaired nutritional value [1][2]. Therefore, LAL quantification via validated LC-MS/MS methods is essential for quality control in food and feed manufacturing, enabling producers to optimize processing conditions to minimize cross-link formation and ensure nutritional adequacy [3].

Toxicological Assessment and Safety Evaluation of Processed Proteins in Rodent Models

The established nephrotoxicity of free lysinoalanine, evidenced by nephrocytomegaly in 70% of exposed rats, positions this compound as a critical analyte in toxicological studies of processed foods and food ingredients [1]. While the species-specificity of this effect is noted (rats vs. other species), LAL serves as a primary marker for assessing the potential renal impact of novel food processing techniques and alternative protein sources (e.g., plant-based meat analogs) in rodent safety studies [4].

Development of Advanced Analytical Methods (LC-MS, NMR) for Cross-Linked Amino Acid Profiling

The unique physicochemical properties of lysinoalanine, including its metal-chelating ability (49 µM for copper transport influence) and distinct NMR diastereomeric signatures, make it an ideal model compound for developing and optimizing advanced analytical workflows [5][6]. Procurement of high-purity LAL standards is essential for calibrating LC-MS/MS multiple reaction monitoring (MRM) methods for absolute quantification in complex matrices like dairy products, as well as for validating NMR-based stereochemical purity assays [3][6].

Investigating the Role of Non-Enzymatic Cross-Links in Protein Aggregation and Bioavailability

Lysinoalanine is a prototypical isopeptide cross-link that contributes to protein aggregation and reduced solubility in processed foods and biological systems. Its formation under defined thermal and alkaline conditions (e.g., heating at 75°C for 1 hour at pH 12.0 in soy protein isolate) provides a controlled system for studying the relationship between covalent cross-linking, protein conformation, and functional properties such as gelation, emulsification, and digestibility [3][7].

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